Hydrogen-Bond Donor Capacity Differentiates Carboxamide from Hydroxymethyl and Nitrile Isosteres
The target compound possesses one hydrogen-bond donor (HBD), derived from the –CONH₂ group, whereas the closest analog, α4,3-O-isopropylidene pyridoxine (5-methanol derivative, CAS 1136-52-3), has one HBD from the –CH₂OH group, and the corresponding nitrile (CAS 94934-46-0) has zero HBDs . This difference directly influences chromatographic retention and solubility in protic solvents. Computed LogP for the carboxamide is 1.83, compared to the nitrile analog which, lacking the amide polarity, is expected to exhibit higher LogP and thus longer reversed-phase retention [1].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 (carboxamide –NH₂) |
| Comparator Or Baseline | α4,3-O-Isopropylidene pyridoxine (5-CH₂OH): 1 HBD; 5-Carbonitrile analog (5-C≡N): 0 HBD |
| Quantified Difference | Target matches methanol analog in HBD count but differs in geometry/polarity; nitrile has 0 HBD, making it unsuitable for HBD-required interactions. |
| Conditions | Physicochemical descriptor calculation (Chem960); experimental logP determination by shake-flask or HPLC method not directly reported for this compound. |
Why This Matters
Hydrogen-bond donor/acceptor capacity determines solubility, formulation, and biological target engagement; the carboxamide offers a distinct H-bonding pharmacophore not accessible with the nitrile or hydroxymethyl intermediates, making it the preferred choice for amide-containing target molecules.
- [1] yybyy.com. 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide - Property Data. Available at: https://www.yybyy.com/chemicals/detail/1626-11-5 View Source
